synthesis protocol for N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide
synthesis protocol for N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide
An In-Depth Technical Guide to the Synthesis of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide
Introduction: The Significance of Soluble Perylene Diimides
Perylene-3,4,9,10-tetracarboxylic diimides (PDIs) represent a premier class of organic functional materials, renowned for their exceptional chemical, thermal, and photostability, strong electron-accepting characteristics, and high fluorescence quantum yields, often approaching 1.0.[1][2] These robust properties have historically established them as high-performance industrial pigments.[1] In recent decades, their application has expanded dramatically into advanced fields such as organic electronics, where they serve as n-type semiconductors in field-effect transistors (OFETs), dye lasers, and photovoltaics.[1][2][3]
A primary challenge hindering the widespread application of the core perylene diimide structure is its profound insolubility in common organic solvents.[1] The synthesis of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) directly addresses this limitation. By functionalizing the imide nitrogen atoms with long, flexible tridecyl (C13) alkyl chains, the intermolecular π-π stacking is disrupted just enough to grant significant solubility in solvents like toluene and chloroform, without compromising the desirable electronic properties of the perylene core.[1][4]
This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of PTCDI-C13, designed for researchers and scientists in materials chemistry and drug development. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a reproducible and validated experimental outcome.
Reaction Principle and Mechanism
The synthesis of symmetrical N,N'-disubstituted perylene diimides is achieved through a one-pot condensation reaction between 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) and a primary amine—in this case, tridecylamine.
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The primary amine (tridecylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbons of the anhydride groups on the PTCDA molecule. This opens the anhydride rings to form a bis(amic acid) intermediate.
-
Imidization (Cyclization): At elevated temperatures, the amic acid undergoes intramolecular cyclization. The carboxyl groups and the secondary amine groups condense, eliminating two molecules of water to form the highly stable, five-membered imide rings. This final step is typically the rate-determining and requires significant thermal energy to proceed to completion.
Caption: Overall synthesis reaction for PTCDI-C13.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where visual cues and analytical checkpoints are integrated to monitor reaction progress and final product purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| 3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) | 128-69-8 | 392.32 | >98% | Starting material. A dark red solid. |
| Tridecylamine | 2869-34-3 | 199.38 | >97% | A liquid or low-melting solid. |
| Imidazole | 288-32-4 | 68.08 | >99% | Acts as both solvent and catalyst. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M | For work-up. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | For precipitation and washing. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | For washing. |
| Toluene | 108-88-3 | 92.14 | ACS Grade | For purification (chromatography).[4] |
| Silica Gel | 7631-86-9 | - | 60 Å, 230-400 mesh | For column chromatography. |
Equipment Checklist
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Buchner funnel and vacuum flask
-
Glass chromatography column
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
A general procedure adapted from established methods for synthesizing symmetrical diimides is as follows.[5]
-
Reaction Setup:
-
Charge a 100 mL three-neck flask with 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA, 1.00 g, 2.55 mmol) and imidazole (20 g).
-
Equip the flask with a magnetic stir bar, a reflux condenser, and a stopper. Flush the entire system with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive flow of inert gas, add tridecylamine (1.12 g, 5.61 mmol, 2.2 equivalents) to the flask via syringe.
-
Expertise & Experience: Using a slight excess of the amine (2.2 eq.) helps to drive the reaction to completion, ensuring both anhydride groups are converted. Imidazole is an excellent choice as it serves as a high-boiling polar solvent that effectively dissolves the reactants and also acts as a base catalyst for the imidization.[1][5]
-
-
Condensation Reaction:
-
Heat the reaction mixture to 130 °C with vigorous stirring. The mixture will become a homogeneous, dark red solution.
-
Maintain the reaction at this temperature for 12-24 hours under a continuous inert atmosphere.
-
Trustworthiness: The progress can be monitored by Thin Layer Chromatography (TLC) using a toluene/chloroform eluent. A sample is taken from the reaction, dissolved in chloroform, and spotted on a silica plate. The disappearance of the PTCDA starting material spot and the appearance of a new, less polar, brightly colored product spot indicates reaction progression.
-
-
Work-up and Precipitation:
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Pour the warm, viscous mixture into 150 mL of ethanol with stirring. This will cause the crude product to begin precipitating.
-
Add 150 mL of 2 M aqueous HCl to the ethanol suspension.[6] This step protonates and dissolves the imidazole solvent, ensuring it is completely removed from the solid product.
-
Stir the resulting suspension overnight at room temperature to ensure complete precipitation and removal of the solvent.
-
-
Isolation and Preliminary Purification:
-
Collect the resulting red solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly and sequentially with deionized water (3 x 100 mL) and methanol (3 x 100 mL).[6] Continue washing until the filtrate is colorless and neutral (pH ~7).
-
Authoritative Grounding: This extensive washing is critical to remove any remaining imidazole hydrochloride and unreacted amine, which would otherwise complicate the subsequent purification.
-
Dry the crude product in a vacuum oven at 60 °C overnight. A typical crude yield is in the range of 85-95%.
-
Final Purification: Column Chromatography
While the precipitated product is often of high purity, column chromatography is recommended to remove any trace impurities, particularly the mono-imide mono-anhydride intermediate.
-
Column Preparation: Prepare a silica gel slurry in toluene and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of toluene (solubility is approximately 10 mg/mL) and adsorb it onto a small amount of silica gel.[4] Load this dry powder onto the top of the prepared column.
-
Elution: Elute the column with toluene. The desired N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide product will move down the column as a distinct, brightly colored band.
-
Collection: Collect the colored fractions and combine them.
-
Solvent Removal: Remove the toluene using a rotary evaporator to yield the final product as a red, crystalline solid.
Caption: Experimental workflow for the synthesis of PTCDI-C13.
Characterization and Validation
To confirm the identity and purity of the synthesized N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, the following analytical techniques are essential.
| Property | Value / Description |
| ¹H NMR (CDCl₃) | Expected signals include: a multiplet in the aromatic region (~8.4-8.7 ppm) corresponding to the 8 protons of the perylene core, a triplet at ~4.1 ppm for the -N-CH₂ - protons, a broad multiplet at ~1.2-1.4 ppm for the internal methylene groups of the alkyl chains, and a triplet at ~0.8-0.9 ppm for the terminal methyl (-CH₃) groups.[6] |
| UV-Vis (Toluene) | Shows characteristic absorption peaks for the perylene diimide chromophore with a maximum absorption (λmax) at approximately 526 nm, along with other vibronic peaks at ~490 nm and ~458 nm.[1][7] These correspond to the (0,0), (0,1), and (0,2) electronic transitions, respectively. |
| Mass Spec. (MALDI-TOF) | The calculated molecular weight is 755.04 g/mol for the empirical formula C₅₀H₆₂N₂O₄.[4] Mass spectrometry should show a prominent peak corresponding to this mass [M]⁺. |
| Appearance | Orange to dark red crystalline powder.[7] |
Key Product Specifications
| Parameter | Data |
| Chemical Name | N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide |
| Synonym | PTCDI-C13 |
| CAS Number | 95689-92-2[4][7][8] |
| Empirical Formula | C₅₀H₆₂N₂O₄[4] |
| Molecular Weight | 755.04 g/mol [4][7] |
| Solubility | Soluble in toluene (~10 mg/mL) and other aromatic solvents.[4][7] |
| Max. Absorption (λmax) | ~526 nm[4][7] |
Applications in Research and Development
The successful synthesis of PTCDI-C13 provides a critical material for various advanced applications:
-
Organic Electronics: As a solution-processable n-type semiconductor, it is a key component in printable and flexible electronic devices, including organic field-effect transistors (OFETs) and as an acceptor material in organic solar cells.[3][9]
-
Fluorescent Probes and Dyes: Its high photostability and fluorescence quantum yield make it an excellent candidate for use in bio-imaging and sensing applications where long-term stability is required.[2]
-
Photosensitizers: PDI derivatives are explored for use in artificial photosynthesis and photodynamic therapy due to their ability to absorb visible light and generate reactive oxygen species.[10]
By following this detailed guide, researchers can reliably synthesize and validate high-purity N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, enabling further innovation in these exciting fields.
References
-
Marjorie, M., & Renaud, C. (n.d.). Injection mechanism characterization in N,N'- ditridecyl-3,4,9,10-perylenetetracarboxylic diimide based vertical organic field-effect transistors. IEEE Xplore. Retrieved from [Link]
-
Aleshinloye, A.O., Bodapati, J. B., & Icil, H. (2017). A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. SciSpace. Retrieved from [Link]
-
(n.d.). Direct synthesis of highly pure perylene tetracarboxylic monoimide. Retrieved from [Link]
-
Marjorie, M., et al. (2021). Injection mechanism characterization in N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide based vertical organic field-effect transistors. ResearchGate. Retrieved from [Link]
-
(n.d.). The synthesis of the di(glycyl)imide derivative of 3,4,9,10_perylene- tetracarboxylic dianhydride and its spectral properties in. ElectronicsAndBooks. Retrieved from [Link]
-
Mohiuddin, O. (2017). Synthesis and characterization of novel perylene-3,4,9,10-tetracarboxylic acid derivatives. Retrieved from [Link]
-
(n.d.). Perylene-3,4,9,10-tetracarboxylic diimide and its derivatives: Synthesis, properties and bioapplications. ResearchGate. Retrieved from [Link]
-
Perylenetetracarboxylic dianhydride. (n.d.). Wikipedia. Retrieved from [Link]
-
Kim, J., Shirke, Y. M., & Page, Z. A. (2022). Flexible Backbone Effects on the Redox Properties of Perylene Diimide-Based Polymers. ChemRxiv. Retrieved from [Link]
-
(n.d.). Reaction of perylene-3,4,9,10-tetracarboxylic acid dianhydride with 3-aminopropyltriethoxysilane and hexamethyldisilazane. ResearchGate. Retrieved from [Link]
-
(n.d.). Photochemistry of N, Ń-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide in chloromethane solvents. ResearchGate. Retrieved from [Link]
-
O'Donnell, M. J., et al. (2006). Dianhydride-amine hydrogen bonded perylene tetracarboxylic dianhydride and tetraaminobenzene rows. PubMed. Retrieved from [Link]
- DE19501737A1 - Process for the preparation and purification of perylene-3,4-dicarboximides. (n.d.). Google Patents.
-
(n.d.). Hyperthermal Growth of N,N′-Ditridecylperylene-3,4,9,10-tetracarboxylic Diimide on Self-Assembled Monolayers: Adsorption Dynamics and Sub- and Multilayer Thin Film Growth. ResearchGate. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Injection mechanism characterization in N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide based vertical organic field-effect transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. N,N -Ditridecylperylene-3,4,9,10-tetracarboxylic diimide 95 95689-92-2 [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. my.eng.utah.edu [my.eng.utah.edu]
- 7. N,N'-DITRIDECYLPERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE | 95689-92-2 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
